molecular formula C11H12FNO2 B13207033 Ethyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate

Ethyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate

Cat. No.: B13207033
M. Wt: 209.22 g/mol
InChI Key: GETARENJHPIELR-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate (CAS 2089712-33-2) is a high-purity chemical building block of interest in medicinal and organic chemistry research . This compound, with a molecular formula of C11H12FNO2 and a molecular weight of 209.22 g/mol, features a saturated 2,3-dihydro-1H-indole (indoline) core substituted with a fluorine atom and an ethyl ester functional group . The saturated ring system and the presence of these functional groups make it a valuable scaffold for the synthesis of more complex molecules . Indole and indoline derivatives are recognized as privileged structures in drug discovery due to their wide presence in biologically active compounds . Researchers are exploring this specific fluorinated indoline ester for its potential in developing novel substances with various pharmacological activities, consistent with the broader biological potential of the indole class, which includes antiviral, anti-inflammatory, and anticancer properties . As a versatile intermediate, it can undergo further chemical transformations at the ester group or the nitrogen atom, and the electron-withdrawing fluorine atom can influence the reactivity of the aromatic system . This product is intended for research and development purposes only. It is not designed for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate care, utilizing proper personal protective equipment and safety protocols in a laboratory setting.

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

ethyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate

InChI

InChI=1S/C11H12FNO2/c1-2-15-11(14)10-5-7-3-4-8(12)6-9(7)13-10/h3-4,6,10,13H,2,5H2,1H3

InChI Key

GETARENJHPIELR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(N1)C=C(C=C2)F

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis Approach

One classical and reliable method to prepare fluorinated indole derivatives is via the Fischer indole synthesis, which involves the reaction of aryl hydrazines with ketones or aldehydes under acidic or reflux conditions.

  • Starting Materials: 4-fluorophenylhydrazine hydrochloride and suitable ethyl ester-containing ketones such as 4-cyclohexanonecarboxylic acid ethyl ester.
  • Reaction Conditions: Reflux in ethanol for extended periods (e.g., 16 hours).
  • Workup: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate, dried over magnesium sulfate, and concentrated to afford the product.
  • Yield: High yields (~98%) have been reported for related fluorinated indole esters using this method.

This approach efficiently forms the tetrahydroindole core with fluorine substitution and the ethyl ester group intact.

Electrophilic Aromatic Substitution and Subsequent Functionalization

Another approach involves the selective electrophilic substitution on an indole-2-carboxylate scaffold:

  • Step 1: Starting from ethyl indole-2-carboxylate, electrophilic fluorination at the 6-position can be achieved using fluorinating agents under controlled conditions.
  • Step 2: The 2,3-dihydro-indole moiety can be introduced or preserved by controlling reaction conditions to avoid full aromatization.
  • Typical Reagents: Fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in organic solvents like acetonitrile.
  • Reaction Conditions: Mild temperatures (0 °C to room temperature) to ensure regioselectivity and prevent over-fluorination.
  • Purification: Chromatographic techniques such as flash chromatography are employed to isolate the pure product.

This method allows for late-stage fluorination, which can be advantageous for modifying complex molecules.

Metal-Catalyzed Coupling and Cyclization

Advanced synthetic routes utilize metal-catalyzed reactions for constructing the indole ring with fluorine substitution:

  • Starting from: 5-chloro-3-ethyl-1H-indole-2-carboxylic acid derivatives.
  • Procedure: Friedel-Crafts acylation or alkylation using acyl or alkyl chlorides in the presence of anhydrous aluminum chloride in dichloroethane, followed by cyclization.
  • Further Steps: Hydrolysis and amide coupling reactions to modify the ester and amine functionalities.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and purification by silica gel chromatography.
  • Advantages: High regioselectivity and functional group tolerance.

This approach is well-documented for synthesizing various substituted indole-2-carboxylates, including fluorinated analogs.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Limitations
Fischer Indole Synthesis 4-Fluorophenylhydrazine hydrochloride + 4-cyclohexanonecarboxylic acid ethyl ester Ethanol, reflux, 16 h ~98 High yield, straightforward Requires hydrazine derivatives
Electrophilic Aromatic Fluorination Ethyl indole-2-carboxylate Selectfluor or NFSI, acetonitrile, 0–25 °C Moderate Late-stage fluorination flexibility Regioselectivity challenges
Metal-Catalyzed Coupling & Cyclization 5-Chloro-3-ethyl-1H-indole-2-carboxylic acid AlCl3, dichloroethane, acyl/alkyl chlorides Variable High regioselectivity Multi-step, sensitive reagents

Analytical Characterization

The synthesized Ethyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate is typically characterized by:

Summary and Expert Perspective

This compound can be efficiently synthesized by classical Fischer indole synthesis using fluorinated hydrazines and ester-containing ketones, providing high yield and purity. Alternative methods such as electrophilic fluorination of preformed indole esters offer flexibility for late-stage modification but may require careful control of regioselectivity. Metal-catalyzed coupling and cyclization routes provide high regioselectivity but involve more complex synthetic sequences.

The choice of method depends on available starting materials, desired scale, and specific substitution patterns. These methods are supported by thorough experimental data and have been validated in pharmaceutical research contexts.

Chemical Reactions Analysis

Oxidation Reactions

The dihydroindole ring undergoes oxidation to form aromatic indole derivatives. This reaction typically employs strong oxidizing agents under controlled conditions.

Reagent Conditions Product Mechanistic Notes
KMnO₄Acidic aqueous solution6-fluoro-1H-indole-2-carboxylic acidManganese-mediated dehydrogenation of the dihydro ring
DDQ (Dichlorodicyanobenzoquinone)Anhydrous dichloromethane, 25°CAromatic 6-fluoroindole esterElectron-deficient quinone abstracts hydrogen atoms

The fluorine atom’s electron-withdrawing effect stabilizes the oxidized aromatic product by reducing electron density in the ring.

Ester Hydrolysis

The ethyl ester group is hydrolyzed to a carboxylic acid under acidic or basic conditions.

Reagent Conditions Product Yield Optimization
NaOH (2M)Reflux in ethanol/water (4h)6-fluoro-2,3-dihydro-1H-indole-2-carboxylic acidContinuous flow reactors improve efficiency
HCl (6M)Reflux in dioxane (6h)Same as aboveAcidic conditions prevent side reactions

Electrophilic Substitution

The indole ring participates in electrophilic aromatic substitution (EAS), with fluorine directing incoming groups to specific positions.

Reaction Reagent Position Product Notes
BrominationBr₂/AlCl₃C-55-bromo-6-fluoro-dihydroindole esterMeta-directing effect of fluorine dominates
NitrationHNO₃/H₂SO₄C-44-nitro derivativeSteric hindrance at C-7 limits reactivity

Ring-Opening Reactions

The partially saturated ring undergoes cleavage under strong acidic or reductive conditions.

Reagent Conditions Product Application
HCl (conc.)Reflux, 12hLinear amine-carboxylic acid derivativeIntermediate for peptide synthesis
LiAlH₄Dry THF, 0°C → 25°CReduced dihydroindole alcoholPrecursor to neuroactive compounds

Functional Group Transformations

The ester group participates in standard acyl transfer reactions.

Reaction Reagent Product Key Data
AmidationNH₃/MeOH, 60°C6-fluoro-dihydroindole-2-carboxamidePurity >95% (HPLC)
ReductionLiAlH₄/Et₂O2-(hydroxymethyl)-6-fluoroindolineSelective reduction of ester to alcohol

Cross-Coupling Reactions

Halogenated derivatives (post-functionalization) enable catalytic coupling.

Reaction Catalyst Product Efficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl-substituted indole72% yield (GC-MS)
Buchwald-HartwigPd₂(dba)₃, XantphosN-arylated derivativeRequires pre-halogenation at C-5

Mechanistic and Structural Insights

  • Fluorine’s Electronic Effects : The C-6 fluorine atom deactivates the ring, slowing EAS but improving regioselectivity.

  • Dihydro Ring Reactivity : Partial saturation increases susceptibility to oxidation and ring-opening compared to fully aromatic indoles.

  • Steric Considerations : The ester group at C-2 sterically hinders substitution at adjacent positions .

Mechanism of Action

The mechanism of action of ethyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Fluorine Substituent Variation

Ethyl 5-fluoro-1H-indole-2-carboxylate
  • Structure : Fully aromatic indole ring with fluorine at position 5 and ethyl ester at position 2.
  • Synthesis: Used as a precursor for synthesizing bioactive amides (e.g., N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) via condensation with aminobenzophenones .
  • Reactivity : The electron-withdrawing fluorine at position 5 directs electrophilic substitutions to positions 4 and 6.
Ethyl 4-fluoro-1H-indole-2-carboxylate
  • Structure : Fluorine at position 4, aromatic indole core.
  • Key Data: Molecular formula C${11}$H${10}$FNO$_2$, similarity score 0.83 compared to the target compound .
  • Applications : Used in heterocyclic chemistry for constructing fluorinated pharmacophores.

Substituted Derivatives: Halogen and Functional Group Variations

Ethyl 4-chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylate
  • Structure : Contains both 4-chloro and 6-fluoro substituents on the dihydroindole ring.
  • CAS : 2089703-54-6 .
Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate
  • Structure : Features a hydroxyl group at position 3 alongside fluorine at position 5.
  • Data : Molecular weight 223.20 g/mol, LogP 2.19, indicating moderate hydrophobicity .
  • Utility : Hydroxyl group enables hydrogen bonding, making it suitable for targeting polar enzyme active sites.

Saturation and Ring System Modifications

Ethyl 6-fluoro-1H-indole-2-carboxylate
  • Comparison : Similarity score 0.82 to the target compound; the absence of 2,3-dihydro saturation increases aromaticity and conjugation .
  • Reactivity : More prone to electrophilic aromatic substitution than the dihydro variant.
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester
  • Structure : Tetrahydrocarbazole system with fused cyclohexane and indole rings.
  • Synthesis: Prepared via Fischer indole synthesis using cyclohexanone derivatives and fluorophenylhydrazines .
  • Applications : Used in synthesizing polycyclic therapeutics targeting serotonin receptors.

Data Table: Key Properties of Ethyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Reference
This compound C${11}$H${12}$FNO$_2$ 209.22 6-F, 2-COOEt, dihydro Partially saturated, reactive ester
Ethyl 5-fluoro-1H-indole-2-carboxylate C${11}$H${10}$FNO$_2$ 207.21 5-F, 2-COOEt Aromatic, versatile precursor
Ethyl 4-chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylate C${11}$H${11}$ClFNO$_2$ 243.67 4-Cl, 6-F, dihydro Enhanced lipophilicity
Ethyl 6-fluoro-1H-indole-2-carboxylate C${11}$H${10}$FNO$_2$ 207.21 6-F, 2-COOEt Fully aromatic, high conjugation
Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate C${11}$H${10}$FNO$_3$ 223.20 5-F, 3-OH, 2-COOEt Polar functional group

Biological Activity

Ethyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects, supported by data tables and relevant case studies.

  • Molecular Formula : C12H12FNO2
  • Molecular Weight : 209.22 g/mol
  • LogP : 2.4 (indicating moderate lipophilicity)
  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 4
  • Rotatable Bond Count : 3 .

1. Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits notable anti-inflammatory properties. In vitro assays have shown that this compound can inhibit the denaturation of proteins, which is a key indicator of anti-inflammatory potential.

Concentration (μg/mL)% Inhibition
10040%
20045%
40050%
80055%

At a concentration of 100 μg/mL, the compound achieved a 40% inhibition rate compared to standard anti-inflammatory agents like diclofenac sodium, which showed approximately 41% inhibition under similar conditions .

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values against common pathogens were determined as follows:

PathogenMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Mycobacterium tuberculosis10

The compound demonstrated effective antimicrobial activity, particularly against Staphylococcus aureus, with an MIC of 8 μg/mL, indicating strong potential for therapeutic applications in treating infections .

3. Cytotoxic Effects

The cytotoxicity of this compound was assessed using various cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (μM)
U-2 OS (osteosarcoma)5
MCF-7 (breast cancer)10
HeLa (cervical cancer)15

In these assays, the compound exhibited significant cytotoxic effects with an IC50 value of 5 μM against U-2 OS cells, suggesting its potential as an anticancer agent .

Case Study: Anti-Tubercular Activity

A specific study focused on the anti-tubercular activity of this compound. The compound was tested against the Mycobacterium tuberculosis H37Rv strain and showed promising results with MIC values ranging from 1 to 10 μg/mL. This positions it as a candidate for further development in tuberculosis treatment protocols .

Case Study: In Vivo Studies

In vivo studies involving animal models have also been conducted to evaluate the safety and efficacy of this compound. These studies indicated that the compound did not exhibit significant toxicity at therapeutic doses and demonstrated a favorable pharmacokinetic profile, making it suitable for further clinical investigation .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of Ethyl 6-fluoro-2,3-dihydro-1H-indole-2-carboxylate, and what are critical reaction conditions?

  • Methodological Answer : The compound can be synthesized via Fischer indole synthesis, a robust method for indole derivatives. For fluorinated analogs, starting materials such as 6-fluoro-substituted hydrazines or ketones are essential. For example, reacting ethyl pyruvate with a 6-fluoro-substituted phenylhydrazine under acidic conditions (e.g., HCl/EtOH) generates the indole core . Refluxing in acetic acid with sodium acetate (3–5 hours) is critical for cyclization and purification . Post-synthesis, recrystallization from DMF/acetic acid mixtures improves purity .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm the indole scaffold and fluorine substitution. 19F NMR is critical for verifying the fluoro group’s position and electronic environment . High-resolution mass spectrometry (HRMS) or exact mass analysis (e.g., m/z 165.12 for the core fragment) ensures molecular formula accuracy . For crystalline samples, X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves stereochemical ambiguities .

Q. What purification strategies are effective for removing byproducts in the synthesis of fluorinated indole derivatives?

  • Methodological Answer : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) effectively separates regioisomers or fluorinated byproducts. Recrystallization from polar aprotic solvents (e.g., DMF) is recommended for high-purity solids . Monitoring via TLC (Rf ~0.25 in 9:1 pentane/ethyl acetate) aids in identifying target fractions .

Advanced Research Questions

Q. How does fluorination at the 6-position influence the compound’s electronic properties and binding affinity in receptor studies?

  • Methodological Answer : Fluorine’s electron-withdrawing effect alters the indole ring’s electron density, potentially enhancing interactions with aromatic residues in receptors (e.g., benzodiazepine receptors). Computational modeling (DFT for charge distribution) and comparative IC50 assays (fluorinated vs. non-fluorinated analogs) quantify these effects. For example, fluorination may reduce IC50 values by stabilizing ligand-receptor complexes through dipole interactions .

Q. What experimental approaches resolve contradictions in biological activity data between fluorinated and non-fluorinated indole derivatives?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing a series of analogs with systematic substitutions (e.g., 6-F, 6-Cl, 6-NO2). Use standardized assays (e.g., radioligand binding for receptor affinity) under controlled conditions (pH, temperature). Statistical analysis (ANOVA) identifies significant differences. Cross-validate results with orthogonal techniques like SPR (surface plasmon resonance) to rule out assay-specific artifacts .

Q. How can X-ray crystallography using SHELX software elucidate conformational flexibility in this compound?

  • Methodological Answer : Grow single crystals via vapor diffusion (e.g., ethanol/water). Collect diffraction data (Cu-Kα radiation) and refine using SHELXL. Analyze thermal displacement parameters (B-factors) to assess flexibility in the dihydroindole ring. Compare with DFT-optimized geometries to identify deviations caused by crystal packing .

Q. What strategies mitigate challenges in scaling up fluorinated indole synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Optimize catalytic asymmetric methods (e.g., chiral auxiliaries or organocatalysts) during cyclization steps. Use inline PAT (process analytical technology) like FTIR to monitor reaction progress. For diastereomeric byproducts, chiral HPLC (e.g., Chiralpak AD-H column) ensures enantiomeric excess >98% .

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